Rho-Conotoxin-TIA is isolated from the venom of Conus tulipa, a predatory marine snail known for its complex venom containing various bioactive peptides. The extraction process typically involves collecting the venom, purifying it, and then characterizing the specific conopeptides present.
Rho-Conotoxin-TIA belongs to the class of conotoxins, which are small peptides produced by cone snails. These peptides are classified based on their disulfide bond patterns and biological activities. Rho-Conotoxin-TIA specifically targets adrenergic receptors, making it a member of the alpha-conotoxin family.
The synthesis of Rho-Conotoxin-TIA can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to form the peptide chain while ensuring proper folding and disulfide bond formation.
The sequence of Rho-Conotoxin-TIA is as follows: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2. The molecular weight is approximately 2390.90 Da, and it contains four cysteine residues that form three disulfide bonds crucial for its structural integrity and function .
The molecular structure of Rho-Conotoxin-TIA includes a specific arrangement of amino acids that contribute to its functional properties. The presence of disulfide bonds creates a stable conformation that is essential for receptor binding.
The peptide's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its three-dimensional conformation and the spatial arrangement of its functional groups.
Rho-Conotoxin-TIA participates in several biochemical interactions primarily through binding to alpha-1 adrenergic receptors. The mechanism involves competitive inhibition where Rho-Conotoxin-TIA binds to these receptors, preventing their activation by endogenous ligands such as norepinephrine.
The interactions can be characterized using binding assays and receptor activation studies, which help elucidate the potency and selectivity of Rho-Conotoxin-TIA against different adrenergic receptor subtypes .
Rho-Conotoxin-TIA exerts its biological effects by selectively blocking alpha-1 adrenergic receptors. This blockade inhibits downstream signaling pathways that would normally lead to vasoconstriction and increased blood pressure.
Research indicates that Rho-Conotoxin-TIA demonstrates differential antagonism across various tissues, suggesting its potential therapeutic applications in managing conditions related to adrenergic signaling .
Rho-Conotoxin-TIA has significant potential in scientific research and therapeutic applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2